

Technical Monograph: Structure-Activity Relationship (SAR) of 2-Methyl-4-Substituted Quinolines

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Compound of Interest

Compound Name:	2-METHYL-4-(PIPERAZINE-1-CARBONYL)QUINOLINE
CAS No.:	63591-79-7
Cat. No.:	B2873849

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Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, serving as the pharmacophore for clinically vital antimalarials, anticancer agents, and antimicrobials.^{[1][2]} Within this class, 2-methyl-4-substituted quinolines represent a privileged subclass. The C2-methyl group is not merely a structural appendage; it serves as a critical metabolic block, enhancing stability against aldehyde oxidase, while modulating lipophilicity (

).

The C4-position serves as the primary vector for target engagement, accommodating diverse nucleophiles to tune potency and solubility. This guide dissects the SAR, synthetic pathways, and mechanistic underpinnings of this subclass.

Synthetic Architecture

To explore the SAR of this scaffold, a robust synthetic route is required. The Conrad-Limpach-Knorr approach is the industry standard for generating the 2-methyl-4-hydroxyquinoline core, followed by chlorination and nucleophilic aromatic substitution (

).

Validated Synthetic Protocol

Objective: Synthesis of N-substituted-2-methylquinolin-4-amines.

Step 1: Cyclocondensation (The Core)

- Reagents: Aniline derivative (1.0 eq), Ethyl acetoacetate (1.2 eq), Glacial acetic acid (cat.), Benzene or Toluene (solvent).
- Procedure: Reflux aniline and ethyl acetoacetate with a Dean-Stark trap to remove water. This forms the intermediate ethyl

-anilinocrotonate.
- Cyclization: Add the intermediate dropwise to boiling diphenyl ether (). Critical Insight: Rapid addition is necessary to prevent polymerization. Flash cooling precipitates the 4-hydroxy-2-methylquinoline.
- Yield: Typically 60-80%.

Step 2: Chlorination (The Activation)

- Reagents: 4-hydroxy-2-methylquinoline, Phosphorus oxychloride ().
- Procedure: Reflux the starting material in neat

for 2-4 hours. Monitor by TLC (shift to higher).
- Workup: Pour onto crushed ice/ammonia mixture. Safety: Exothermic hydrolysis of .
- Product: 4-chloro-2-methylquinoline (highly reactive intermediate).

Step 3: Nucleophilic Substitution (The Diversification)

- Reagents: 4-chloro-2-methylquinoline (1.0 eq), Primary/Secondary Amine (1.5 eq),
or
(2.0 eq).
- Solvent: DMF or Ethoxyethanol (high boiling point required).
- Procedure: Reflux for 12-24 hours. The 2-methyl group exerts slight steric hindrance, often requiring higher temperatures than unsubstituted analogs.
- Purification: Recrystallization from ethanol or column chromatography.

Synthetic Workflow Diagram



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Caption: Step-wise synthetic pathway from raw materials to functionalized lead compounds.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of 2-methyl-4-substituted quinolines is governed by specific electronic and steric zones.

The C2-Methyl "Anchor"

Unlike the C2-H analogs, the C2-methyl group provides three distinct advantages:

- Metabolic Stability: The C2 position is the primary site for oxidation by Aldehyde Oxidase and Cytochrome P450. Methyl substitution blocks this site, significantly extending plasma half-life ().

- Lipophilicity: Adds ~0.5 to the value, enhancing passive membrane permeability, crucial for intracellular targets (e.g., Plasmodium food vacuole).
- Steric Steering: The bulk forces the C4-substituent out of planarity, which can improve selectivity by reducing non-specific intercalation into host DNA.

The C4-Substituent "Warhead"

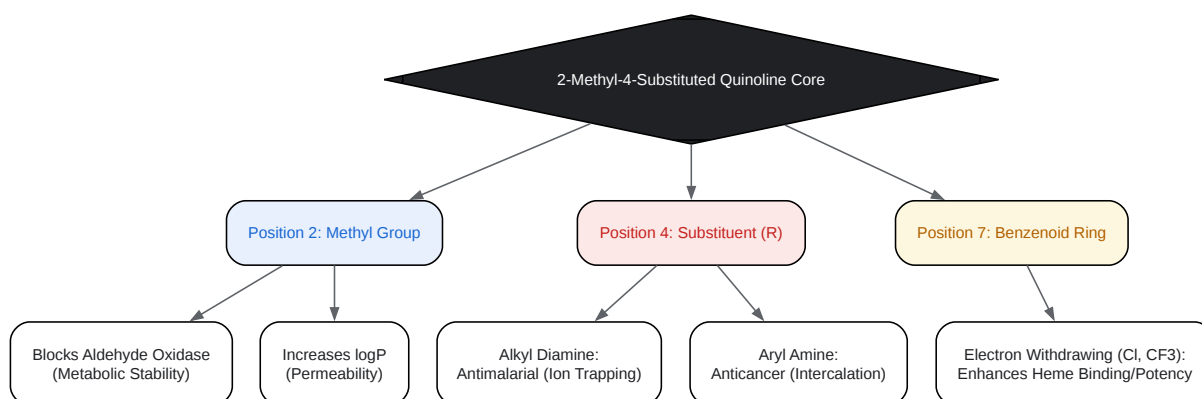
This is the primary determinant of activity type.

- Amino Chains (Antimalarial): A diamine side chain (e.g., -diethylpentane-1,4-diamine) is essential. The terminal amine must be protonated at physiological pH to accumulate in the acidic parasite vacuole via ion trapping.
- Hydrazides/Semicarbazones (Antimicrobial): Linkers containing motifs often show enhanced activity against *M. tuberculosis* by chelating metal ions essential for bacterial enzymes.
- Aryl Amines (Anticancer): Introduction of electron-rich aryl groups (e.g., 4-methoxyaniline) at C4 facilitates stacking with DNA base pairs, stabilizing the Topoisomerase II-DNA cleavable complex.

The Benzenoid Ring (Positions 5-8)

- Position 7 (Halogens): A chlorine or trifluoromethyl group at C7 is critical for antimalarial activity (mimicking Chloroquine). It prevents oxidative degradation of the heme-drug complex.
- Position 8 (Chelation): Substituents here (e.g., -OH, -NH₂) can create bidentate chelation sites, often increasing toxicity or altering the mechanism to metal sequestration.

SAR Logic Map



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Caption: Functional dissection of the quinoline scaffold showing key structure-property relationships.

Biological Mechanisms & Data[3][4][5][6]

Antimalarial Activity[2][4][6][7][8]

- Mechanism: Inhibition of hemozoin formation. The quinoline ring -stacks with free heme (ferriprotoporphyrin IX) released during hemoglobin digestion. The 2-methyl group aids in lipophilic transport across the vacuolar membrane.
- Resistance: 2-methyl analogs often retain activity against Chloroquine-Resistant (CQR) strains because the steric bulk at C2 interferes with the drug efflux pumps (PfCRT) that expel chloroquine.

Anticancer Activity[2][6][7]

- Mechanism:
 - Topoisomerase II Inhibition: Stabilization of the DNA-enzyme "cleavable complex," leading to apoptosis.

- Tubulin Polymerization: Some 2-methyl-4-aryl derivatives bind to the colchicine site of tubulin, disrupting mitosis.
- Data Insight: Compounds with electron-donating groups (EDG) like -OMe on the C4-aniline ring typically show lower values against MCF-7 and HeLa lines compared to electron-withdrawing groups (EWG).

Comparative Activity Table

Compound Class	C2-Subst. [2]	C4-Subst.	C7-Subst.	Primary Target	Typical Potency
Chloroquine	H	Alkyl diamine	Cl	Heme Polymerization	nM (Sens.)
2-Me-Analog	CH3	Alkyl diamine	Cl	Heme Polymerization	nM (Resist.)
Anticancer Lead	CH3	4-OMe-Aniline	H	Topoisomerase II	M
Antimicrobial	CH3	Hydrazide	F	DNA Gyrase	MIC: g/mL

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